molecular formula C15H13N3OS B7455444 N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide

Cat. No. B7455444
M. Wt: 283.4 g/mol
InChI Key: XIONDLHJBLGCCK-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied in recent years due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide specifically binds to the active site of glutaminase, preventing it from carrying out this reaction. This leads to a decrease in the levels of glutamate and other metabolites that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to cause a decrease in the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide is its specificity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has also been found to have limited solubility and stability, which can make it difficult to use in experiments. In addition, the effectiveness of N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide may be dependent on the specific type of cancer and the genetic makeup of the cancer cells.

Future Directions

There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide. One area of focus could be on improving the solubility and stability of the compound, which would make it easier to use in experiments and potentially in clinical settings. Another direction could be on identifying biomarkers that could predict which types of cancer are most likely to respond to N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide treatment. Finally, further studies could be conducted to determine the optimal dosing and combination therapies for N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide in order to maximize its effectiveness as a cancer treatment.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-aminopyridine with 2-bromoethyl benzothiazole, followed by the addition of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to yield the final product.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. It works by blocking the activity of glutaminase, which is essential for cancer cell survival and proliferation. N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(11-5-8-16-9-6-11)17-10-7-14-18-12-3-1-2-4-13(12)20-14/h1-6,8-9H,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONDLHJBLGCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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